molecular formula C19H28N2O3 B608333 (2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide CAS No. 1541170-75-5

(2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide

Cat. No.: B608333
CAS No.: 1541170-75-5
M. Wt: 332.4 g/mol
InChI Key: LZYWLEPSQNXESC-KUHUBIRLSA-N
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Preparation Methods

The synthetic routes and reaction conditions for Sonlicromanol involve several steps. . The industrial production methods for Sonlicromanol are not widely documented, but they likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Sonlicromanol undergoes various types of chemical reactions, including oxidation and reduction reactions. The compound’s active metabolite, KH176m, functions as an antioxidant, directly scavenging reactive oxygen species (ROS) and modulating redox reactions . Common reagents and conditions used in these reactions include oxidizing agents and reducing agents under controlled conditions. The major products formed from these reactions include the oxidized or reduced forms of Sonlicromanol and its metabolites .

Properties

IUPAC Name

(2S)-6-hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-11-12(2)17-15(13(3)16(11)22)7-8-19(4,24-17)18(23)21-14-6-5-9-20-10-14/h14,20,22H,5-10H2,1-4H3,(H,21,23)/t14-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYWLEPSQNXESC-KUHUBIRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)C(=O)NC3CCCNC3)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(CC[C@@](O2)(C)C(=O)N[C@@H]3CCCNC3)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1541170-75-5
Record name KH-176
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1541170755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sonlicromanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16333
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SONLICROMANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCU3O35RDS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide
Reactant of Route 2
(2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide
Reactant of Route 3
Reactant of Route 3
(2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide
Reactant of Route 4
(2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide
Reactant of Route 5
(2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide
Reactant of Route 6
(2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide

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